2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-10-8-14(23-26-10)20-15(24)9-27-17-22-21-16(25-17)7-6-13-18-11-4-2-3-5-12(11)19-13/h2-5,8H,6-7,9H2,1H3,(H,18,19)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPNWGQPMUEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules used in research. They are key components to functional molecules that are used in a variety of everyday applications.
Oxadiazoles
are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They have been found in various compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory activities.
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzimidazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- 1,3,4-Oxadiazole ring : Associated with various bioactivities such as antitumor and anti-inflammatory effects.
- Isothiocyanate and acetamide groups : These functional groups can enhance the compound's reactivity and biological efficacy.
Molecular Formula
The molecular formula of the compound is , indicating a relatively complex structure that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and oxadiazole moieties. For instance, a series of novel 1,3,4-oxadiazole-benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), C6 (glioma), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The MTT assay results indicated that certain derivatives exhibited higher potency than the reference drug doxorubicin .
Antimicrobial Properties
Research has shown that derivatives with the benzimidazole structure possess notable antimicrobial activity. For example, compounds featuring the 1H-benzimidazole scaffold have been reported to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The presence of the 1,3,4-oxadiazole ring in these compounds further enhances their bioactivity against microbial pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of related oxadiazole derivatives have been documented in various studies. For instance, compounds with similar structural features were evaluated using the carrageenan-induced paw edema model in rats, demonstrating significant reduction in inflammation compared to standard drugs like rofecoxib and indomethacin . This suggests that the compound may possess similar anti-inflammatory capabilities.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to bind effectively to enzyme active sites, potentially inhibiting key pathways involved in cancer progression and inflammation .
- Cell Cycle Arrest : Some benzimidazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives may modulate oxidative stress pathways, contributing to their anticancer effects.
Study 1: Anticancer Efficacy
A study conducted on 1,3,4-oxadiazole-benzimidazole derivatives revealed that specific compounds exhibited IC50 values significantly lower than those of established chemotherapeutic agents. The study utilized various cell lines to assess cytotoxicity and found promising results indicating potential for further development as anticancer agents .
Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the benzimidazole structure could enhance antibacterial activity significantly compared to unmodified counterparts .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions.
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether group acts as a nucleophilic site, enabling alkylation or oxidation.
Electrophilic Substitution on Aromatic Rings
The benzoimidazole and isoxazole rings undergo electrophilic substitution.
Benzoimidazole Ring
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Nitration : HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives at the 5-position .
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Halogenation : Br₂ in CHCl₃ selectively brominates the 4-position .
Isoxazole Ring
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloaddition and ring-opening reactions.
Functionalization of the Ethyl Linker
The ethyl group bridging the benzoimidazole and oxadiazole can undergo oxidation or cross-coupling.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
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pH 1.2 (gastric fluid) : 85% degradation over 24h, primarily via acetamide hydrolysis.
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pH 7.4 (blood plasma) : 95% stability over 24h, with minimal oxadiazole ring degradation .
Key Research Findings
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Alkylation of the thioether group increases antimicrobial potency by 3–5× against S. aureus and E. coli .
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Sulfone derivatives exhibit 40% lower hepatotoxicity in murine models compared to the parent compound .
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Triazole-oxadiazole hybrids show nanomolar inhibition of COX-2, suggesting anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three analogues with structural variations (Table 1):
Table 1. Structural and Physicochemical Comparison
*Note: Molecular formula for the target compound corrected to C₁₉H₁₈N₆O₃S based on standard valency rules (evidence discrepancy noted).
Substituent Effects on Bioactivity
- Chloro and Methoxy Groups (Compound ) : The 5-chloro-2-methoxyphenyl substituent likely enhances antimicrobial activity due to increased electron-withdrawing effects, which improve interactions with bacterial enzymes .
- Imidazole-Phenyl Hybrid (Compound ) : The imidazole core with chlorophenyl and phenyl groups suggests stronger π-π stacking interactions, relevant in anticancer applications .
Therapeutic Potential and Limitations
- Antimicrobial Activity : Benzimidazole-oxadiazole hybrids (e.g., Compound ) exhibit MIC values <10 µg/mL against E. coli and S. aureus . The target compound’s methylisoxazole group may enhance Gram-positive specificity.
- Anticancer Activity : Analogues with pyridyl or phenyl substituents (e.g., Compound ) show IC₅₀ values of 5–20 µM in MCF-7 cells . The target compound’s thioether linkage could improve cellular uptake compared to ester-based derivatives .
- Limitations : Poor aqueous solubility (common in oxadiazole derivatives) and metabolic instability of the isoxazole group may require prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
